Cas no 339099-19-3 (Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate)

Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate is a specialized heterocyclic compound featuring a pyridinyl-indole core with chloro and trifluoromethyl substituents. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro-substituted pyridine moiety contributes to selective binding interactions. The methyl ester functionality offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it a promising intermediate for developing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's high purity and structural precision ensure reproducibility in advanced synthetic applications.
Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate structure
339099-19-3 structure
Product Name:Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate
CAS No:339099-19-3
MF:
MW:
MDL:MFCD00664545
CID:4648731
Update Time:2025-08-05

Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate
    • MDL: MFCD00664545

Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
166927-500mg
Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate
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$918.00 2023-09-09
Matrix Scientific
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Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate
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$1836.00 2023-09-09
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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A2B Chem LLC
AI84853-1mg
methyl 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetate
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A2B Chem LLC
AI84853-5mg
methyl 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetate
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A2B Chem LLC
AI84853-10mg
methyl 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetate
339099-19-3 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI84853-500mg
methyl 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetate
339099-19-3 >90%
500mg
$720.00 2024-04-20

Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate Related Literature

Additional information on Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate

Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate (CAS No. 339099-19-3): A Comprehensive Overview in Modern Chemical Biology

Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate, identified by its CAS number 339099-19-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine ring, an indole moiety, and specific functional groups such as a chloro and trifluoromethyl substituent. The presence of these features makes it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural composition of Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate is highly relevant to its potential biological activities. The indole ring, a well-known pharmacophore in medicinal chemistry, is often associated with various biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, the substitution pattern on the indole ring, featuring a chloro group at the 3-position and a trifluoromethyl group at the 5-position, introduces unique electronic and steric properties that can influence the compound's interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of action of such compounds more accurately. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding interactions due to its electron-withdrawing nature. This feature is particularly valuable in drug design, as it can improve the compound's pharmacokinetic profile. Similarly, the chloro substituent on the pyridine ring can modulate electronic properties and influence receptor binding.

In the context of current research, Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate has been investigated for its potential role in modulating signaling pathways associated with cancer progression. Studies have suggested that indole derivatives can interact with various enzymes and receptors involved in cell proliferation and apoptosis. The specific arrangement of substituents in this compound may enhance its ability to selectively target cancer cells while minimizing toxicity to healthy tissues. This selective targeting is a critical aspect of modern oncology, aiming to improve therapeutic efficacy while reducing side effects.

The synthesis of Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only facilitate the production of the compound but also allow for structural modifications to optimize its biological activity.

One of the key challenges in working with this compound is its sensitivity to environmental factors such as moisture and light. Therefore, storage conditions must be carefully controlled to maintain stability. Researchers often use inert atmospheres and specialized containers to prevent degradation. Despite these challenges, the synthetic accessibility of Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate makes it an attractive scaffold for further derivatization and exploration in drug discovery programs.

The pharmacological profile of Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate is being actively studied in preclinical models. Initial findings suggest that it may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The compound's ability to modulate these enzymes could lead to novel therapeutic interventions. Additionally, its interaction with receptors involved in pain perception has also been explored, indicating potential applications in managing chronic pain conditions.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying biologically active compounds like Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-yl}acetate. HTS allows researchers to rapidly test thousands of compounds against various biological targets, thereby streamlining the drug discovery pipeline. This approach has been instrumental in uncovering new leads for therapeutic development and has significantly reduced the time required to bring new drugs to market.

Future directions in the study of Methyl 2-{1-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-indol-3-y}acetate include exploring its mechanism of action at a molecular level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide insights into how the compound interacts with its biological targets and how these interactions lead to therapeutic effects. Understanding these mechanisms is crucial for optimizing drug design and developing next-generation therapeutics.

The development of novel drug candidates like Methyl 2-{1-chloro}-5-(trifluoromethoxy)pyrrole involves interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. This collaborative approach ensures that compounds are not only structurally innovative but also functionally effective and safe for clinical use. By leveraging advances in synthetic chemistry, computational biology, and pharmacokinetic studies, researchers can accelerate the translation of laboratory discoveries into tangible therapeutic benefits for patients.

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